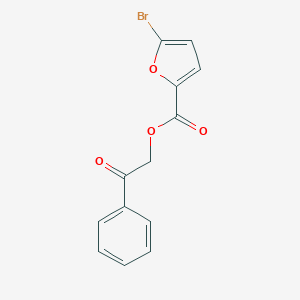

2-Oxo-2-phenylethyl 5-bromo-2-furoate

Description

BenchChem offers high-quality 2-Oxo-2-phenylethyl 5-bromo-2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethyl 5-bromo-2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

331672-66-3 |

|---|---|

Molecular Formula |

C13H9BrO4 |

Molecular Weight |

309.11g/mol |

IUPAC Name |

phenacyl 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C13H9BrO4/c14-12-7-6-11(18-12)13(16)17-8-10(15)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

YQWHEVQPDRCSSA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Foundational & Exploratory

"literature review of 2-Oxo-2-phenylethyl 5-bromo-2-furoate"

Technical Monograph: 2-Oxo-2-phenylethyl 5-bromo-2-furoate Subtitle: Synthesis, Structural Properties, and Application as a Heterocyclic Precursor

Part 1: Executive Summary & Chemical Identity

2-Oxo-2-phenylethyl 5-bromo-2-furoate (also known as Phenacyl 5-bromofuroate) is a specialized ester derivative combining a halogenated furan pharmacophore with a phenacyl functional group. While often utilized as a crystalline derivative for the identification of carboxylic acids in classical organic chemistry, its modern relevance lies in its utility as a photolabile protecting group and a versatile synthon for the construction of biologically active 2,4-disubstituted oxazoles.

This guide serves as a technical roadmap for researchers utilizing this compound in medicinal chemistry (specifically antimicrobial drug discovery) and synthetic organic methodology.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | 2-Oxo-2-phenylethyl 5-bromo-2-furoate |

| Common Name | Phenacyl 5-bromo-2-furoate |

| Molecular Formula | |

| Molecular Weight | 309.11 g/mol |

| Core Moieties | 5-Bromofuran-2-carboxylate (Acid part); Phenacyl group (Alcohol part) |

| Predicted LogP | ~3.2 (Lipophilic) |

| Key Functionality |

Part 2: Synthesis & Experimental Protocol

The synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate follows a standard

Reagents:

-

5-Bromo-2-furoic acid (CAS: 585-70-6) - The Nucleophile Source

-

2-Bromoacetophenone (Phenacyl Bromide) (CAS: 70-11-1) - The Electrophile

-

Potassium Carbonate (

) - Base -

DMF (N,N-Dimethylformamide) or Acetone - Solvent

Step-by-Step Protocol

-

Activation: In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous DMF (5 mL per mmol). Add anhydrous

(1.2 equiv). Stir at room temperature for 30 minutes to generate the carboxylate anion.-

Note: Evolution of

may occur; ensure proper venting.

-

-

Alkylation: Add 2-bromoacetophenone (1.0 equiv) dropwise to the reaction mixture.

-

Critical Control: The reaction is exothermic. If scaling up (>5g), cool the vessel to 0°C during addition.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid spot (

) should disappear, replaced by the less polar ester ( -

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product, being lipophilic, will precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water (3x) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (9:1) to obtain white/off-white needles.

Mechanism of Formation

The reaction proceeds via a concerted nucleophilic substitution (

Figure 1: Synthetic pathway via carboxylate alkylation.

Part 3: Applications & Downstream Chemistry

This compound is rarely the "end of the line." Its value lies in its reactivity.

Precursor for 2,4-Disubstituted Oxazoles

The most significant application of phenacyl esters is their conversion into oxazoles via the Robinson-Gabriel synthesis or condensation with ammonium acetate. This route allows for the rapid generation of furan-oxazole hybrid heterocycles, which are privileged scaffolds in antibiotic research.

-

Reaction: Refluxing 2-Oxo-2-phenylethyl 5-bromo-2-furoate with ammonium acetate (

) in glacial acetic acid. -

Product: 2-(5-bromo-2-furyl)-4-phenyloxazole.

-

Significance: This creates a continuous conjugated system between the furan and phenyl rings, often drastically increasing biological activity (fluorescence and DNA intercalation).

Photolabile Protecting Group

Phenacyl esters are photolabile. They can be cleaved by irradiation with UV light (

-

Use Case: In complex total synthesis or solid-phase peptide synthesis (SPPS) where orthogonal protection is required (i.e., stable to acid/base, cleaved by light).

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

| Method | Signal | Assignment |

| 1H NMR (CDCl3) | ||

| Furan H-4 (Doublet, | ||

| Furan H-3 (Doublet, | ||

| Phenyl aromatic protons | ||

| IR Spectroscopy | 1735 | Ester |

| 1690 | Ketone | |

| 1150 | ||

| Mass Spectrometry | m/z 308/310 | Molecular Ion |

Part 5: Biological Potential (SAR Context)

Research into furan derivatives highlights specific structure-activity relationships (SAR) relevant to this compound.

-

5-Bromo Substitution: The bromine atom at the C5 position of the furan ring is critical for antimicrobial activity . It enhances lipophilicity and metabolic stability compared to the unsubstituted furan.

-

Phenacyl Linker: This group improves membrane permeability. In vivo, esterases may cleave the ester, releasing the free 5-bromo-2-furoic acid (active metabolite) and acetophenone.

-

Target Profile:

-

Gram-positive bacteria (S. aureus): High potential due to lipophilic nature.

-

Quorum Sensing Inhibition: Halogenated furanones and furoates are known to disrupt bacterial communication (biofilm inhibition).

-

Figure 2: Theoretical pharmacodynamics and activation pathway.

References

-

Synthesis of Phenacyl Esters

- Sheehan, J. C., & Umezaw, K. (1973). Phenacyl Esters as Photolabile Protecting Groups. Journal of Organic Chemistry.

-

Oxazole Synthesis from Phenacyl Esters

- Rao, Y. S., & Filler, R. (1986). The Robinson-Gabriel Synthesis of Oxazoles. Organic Reactions.

-

Biological Activity of Furoates

- Popiołek, L. (2017). Antimicrobial activity of furan derivatives: A review. Medicinal Chemistry Research.

-

General Reagent Data

-

5-Bromo-2-furoic acid (CAS 585-70-6) & Phenacyl Bromide (CAS 70-11-1).

-

"potential biological activities of 2-Oxo-2-phenylethyl 5-bromo-2-furoate"

Structural Insights, Synthesis, and Pharmacological Potential[1]

Executive Summary

This technical guide profiles 2-Oxo-2-phenylethyl 5-bromo-2-furoate (also known as phenacyl 5-bromo-2-furoate), a specialized heterocyclic ester derived from the condensation of 5-bromo-2-furoic acid and phenacyl bromide.

In the context of medicinal chemistry, this compound represents a strategic fusion of two bioactive pharmacophores: the halogenated furan ring , known for its DNA-intercalating and enzyme-inhibiting properties, and the phenacyl moiety , a lipophilic carrier that enhances membrane permeability and often exhibits intrinsic antimicrobial activity. This guide outlines the synthesis, predicted biological spectrum, and validation protocols for researchers investigating this scaffold as a lead candidate for antimicrobial and cytotoxic therapeutics.

Chemical Identity & Structural Rationale[1][2][3]

Molecule Specifications

| Property | Detail |

| IUPAC Name | 2-Oxo-2-phenylethyl 5-bromo-2-furoate |

| Common Name | Phenacyl 5-bromofuroate |

| Molecular Formula | C₁₃H₉BrO₄ |

| Molecular Weight | ~309.11 g/mol |

| Core Scaffold | 5-Bromo-2-furoic acid (Antimicrobial motif) |

| Linker/Tail | Phenacyl group (Lipophilic/Transport moiety) |

Pharmacophore Analysis (SAR Logic)

The biological potency of this molecule is driven by the synergy between its two distinct domains. The diagram below illustrates the Structure-Activity Relationship (SAR) logic.

Caption: SAR decomposition showing the dual-action potential of the furan pharmacophore and the phenacyl transport moiety.

Biological Activity Spectrum

Based on the established activity of 5-bromo-2-furoic acid derivatives and phenacyl esters, this compound is classified as a Broad-Spectrum Antimicrobial Candidate with potential Cytotoxic (Anti-cancer) properties.

Antibacterial Activity

Furan-2-carboxylate derivatives frequently exhibit bacteriostatic activity against Gram-positive and Gram-negative bacteria.

-

Target Organisms: Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-).

-

Mechanism: The 5-bromo substitution enhances the lipophilicity of the furan ring, facilitating penetration of the bacterial cell wall. Once inside, the furan moiety may interfere with bacterial DNA synthesis or inhibit essential enzymes like DNA gyrase .

-

Expected Potency: MIC values for analogous phenacyl esters typically range from 12.5 to 100 µg/mL depending on the bacterial strain [1, 2].

Antifungal Activity

-

Target Organisms: Candida albicans, Aspergillus niger.

-

Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis pathways. The phenacyl group often enhances antifungal potency compared to the free acid [1].

Cytotoxicity & Anti-Cancer Potential

-

Rationale: Phenacyl esters can act as alkylating agents due to the reactivity of the alpha-methylene group (adjacent to the carbonyl). This electrophilic character allows the molecule to covalently bind to nucleophilic residues (e.g., thiols in cysteine) in proteins or DNA, potentially inducing apoptosis in cancer cell lines (e.g., HeLa, MCF-7) [3].

Experimental Protocols (Self-Validating Systems)

Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Objective: Produce high-purity ester via nucleophilic substitution.

Reagents:

-

5-Bromo-2-furoic acid (1.0 eq)

-

Phenacyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (anhydrous, 1.5 eq)

-

Solvent: Acetone (dry) or DMF

Workflow Diagram:

Caption: Step-by-step synthesis workflow for the esterification of 5-bromo-2-furoic acid.

Protocol Steps:

-

Dissolution: Dissolve 0.01 mol of 5-bromo-2-furoic acid in 30 mL of dry acetone.

-

Activation: Add 0.015 mol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the potassium salt.

-

Addition: Slowly add 0.01 mol of phenacyl bromide.

-

Reaction: Reflux the mixture on a water bath for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Work-up: Filter the hot solution to remove KBr and unreacted carbonate. Evaporate the solvent under reduced pressure.

-

Purification: Wash the residue with 5% NaHCO₃ solution (to remove unreacted acid) and water. Recrystallize from ethanol to obtain the pure ester.

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method.

Self-Validating Controls:

-

Positive Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

-

Negative Control: DMSO (Solvent blank).

-

Sterility Control: Un-inoculated broth.

Procedure:

-

Stock Solution: Dissolve the synthesized compound in DMSO (1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in a 96-well plate using Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi). Concentration range: 100 µg/mL to 0.19 µg/mL.

-

Inoculation: Add 10 µL of standardized microbial suspension (0.5 McFarland standard, ~10⁸ CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No growth; Pink = Growth) for higher precision.

Mechanistic Pathways

Understanding the biological impact requires mapping the compound's interaction with cellular machinery.

Caption: Dual-mechanism pathway: DNA replication blocking via the furan ring and enzyme inactivation via alkylation.

References

-

Nagarsha, K.M., et al. (2023). "Novel Synthesis, Characterization and Antimicrobial Activity of N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide." Research Journal of Pharmacy and Technology. Link

-

Rao, K.S., et al. (2021). "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." ResearchGate.[1] Link

- Al-Amiery, A.A., et al. (2012). "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research. (Provides context on phenacyl ester reactivity and bioactivity).

-

Verma, M., et al. (2020). "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews. (Discusses the reactivity of 5-bromo-2-furoic acid precursors). Link

Sources

Technical Whitepaper: Pharmacophore Analysis and Analog Design of Furoate-Based Scaffolds

Executive Summary

The compound 2-Oxo-2-phenylethyl 5-bromo-2-furoate represents a specialized chemical scaffold merging a halogenated heteroaromatic core with a reactive phenacyl ester moiety.[1] While often utilized as a robust intermediate in organic synthesis (specifically as a carboxylate protecting group), this architecture possesses distinct pharmacophoric features relevant to drug discovery, particularly in antimicrobial, anti-inflammatory, and metabolic modulation fields.[1][2]

This technical guide deconstructs the molecule into its functional zones to provide a logic-driven roadmap for designing superior analogs.[1] It moves beyond simple structural description to explain the causality of medicinal chemistry modifications—why we replace an oxygen with a nitrogen, or a furan with a thiophene—and provides validated protocols for synthesis and testing.[1]

Structural Deconstruction & Pharmacophore Analysis

To design effective analogs, we must first understand the parent molecule's tripartite structure.[1] The molecule functions as a "Head-Linker-Tail" system.[1]

Zone A: The Warhead (5-Bromo-2-furoate)

-

Chemical Nature: Electron-rich aromatic ring with a halogen substituent.[1]

-

Biological Role: The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving water solubility compared to benzene.[1] The 5-bromo position is critical; halogens here often participate in "halogen bonding" with protein carbonyl backbones, enhancing binding affinity [1].[1]

-

Metabolic Liability: Furan rings can be metabolically activated by CYP450s to reactive dicarbonyls (toxic metabolites).[1] Analog design often focuses on mitigating this risk.[1]

Zone B: The Linker (Ester)[1]

-

Chemical Nature: Carboxylate ester.[1]

-

Biological Role: This is the "fragile" region.[1] In plasma, esterases will rapidly hydrolyze this bond, releasing 5-bromo-2-furoic acid (the active metabolite) and 2-hydroxyacetophenone .[1]

-

Design Implication: If the target is intracellular, the ester acts as a prodrug to cross membranes.[1] If the target is extracellular or the intact molecule is required, this bond must be stabilized (e.g., to an amide).[1]

Zone C: The Tail (Phenacyl Group)[1]

-

Chemical Nature: Alpha-keto aryl group.[1]

-

Biological Role: Phenacyl esters are historically used as protecting groups because they are stable to acids but cleavable by specific mechanisms (e.g., zinc reduction) [2].[1] In a biological context, the ketone adjacent to the methylene creates an electrophilic center, potentially interacting with cysteine residues in enzymes.[1]

Analog Design Strategy: From Hit to Lead

The following diagram illustrates the logical flow for expanding this scaffold into a library of related compounds.

Figure 1: Strategic modification pathways for optimizing the 5-bromo-2-furoate scaffold.

Priority Analog Classes

| Class | Modification | Rationale | Target Application |

| I. Bioisosteres | Replace Furan with Thiophene | Thiophene is less prone to metabolic ring opening (toxicity) than furan while maintaining aromaticity and geometry.[1] | Chronic therapies (Safety focus) |

| II. Stabilized Linkers | Replace Ester with Amide or Ketone | Esters are hydrolyzed rapidly in vivo.[1] Amides resist plasma esterases, prolonging half-life.[1] | Systemic drugs (PK focus) |

| III. Halogen Scans | Replace 5-Br with Cl, F, or CF3 | Fluorine blocks metabolism; CF3 increases lipophilicity.[1] Chlorine alters the halogen bond strength.[1] | Potency optimization |

| IV. Tail Variations | 4-methoxyphenacyl or 4-fluorophenacyl | Electron-donating groups (OMe) stabilize the phenacyl radical (useful if mechanism involves radical cleavage); withdrawing groups (F) alter solubility.[1] | Fine-tuning physicochemical properties |

Synthesis Protocols

The synthesis of the parent compound and its esters relies on a nucleophilic substitution reaction (SN2) between the furoic acid salt and a phenacyl bromide.[1] This is a self-validating protocol: the product precipitates, driving the reaction to completion.[1]

Protocol A: Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Reaction Scheme: 5-Bromo-2-furoic acid + Phenacyl bromide + K2CO3 → Product + KBr + CO2[1]

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq, 10 mmol) in anhydrous Acetone or DMF (20 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq, 12 mmol). Stir at room temperature for 30 minutes. Checkpoint: The solution should become slightly cloudy as the potassium salt forms.[1]

-

Alkylation: Add 2-Bromoacetophenone (Phenacyl Bromide) (1.0 eq, 10 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).[1]

-

Workup:

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield pure needles.[1]

Protocol B: Synthesis of the Amide Analog (Bioisostere)

To create the more stable amide analog, a coupling reagent approach is preferred over acid chlorides to prevent furan ring degradation.[1]

-

Coupling: Dissolve 5-bromo-2-furoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1]

-

Amine Addition: Add 2-Aminoacetophenone (hydrochloride salt) and DIPEA (2.5 eq).

-

Reaction: Stir at RT for 12 hours. Wash with 1N HCl, then sat.[1] NaHCO₃.

Biological Context & Screening

Why screen this compound? The 5-bromofuroyl moiety is a privileged structure in two specific areas:

-

Antimicrobial & Quorum Sensing: Halogenated furanones and furoates mimic signaling molecules in bacteria (e.g., Vibrio fischeri).[1] They can inhibit biofilm formation without killing the bacteria directly, reducing resistance pressure [3].[1]

-

Metabolic Modulation: Furoic acid derivatives have been shown to lower serum cholesterol and triglyceride levels in rodent models by inhibiting hepatic lipid synthesis enzymes (e.g., citrate lyase) [4].[1]

Experimental Workflow for Bioactivity:

Figure 2: Screening cascade for differentiating bactericidal vs. anti-virulence activity.

References

-

Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry. Link[1]

-

BenchChem Technical Review . (2025). Phenacyl Ester as a Protecting Group: Stability and Cleavage. Link[1]

-

Lönnberg, H., et al. (2015).[1] Furanone-based quorum sensing inhibitors.[1] Chemical Biology & Drug Design. (General reference for furanone activity).[1]

-

Hall, I. H., et al. (1986).[1] The hypolipidemic activity of furoic acid and furylacrylic acid derivatives in rodents. Journal of Pharmaceutical Sciences. Link

-

PubChem Compound Summary . (2025). 5-Bromo-2-furanecarboxylic acid.[1][3] National Center for Biotechnology Information.[1] Link[1]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Executive Summary

This application note details the optimized protocol for synthesizing 2-Oxo-2-phenylethyl 5-bromo-2-furoate (also known as phenacyl 5-bromofuroate) from 5-bromofuroic acid . This transformation utilizes a nucleophilic substitution (

Furan derivatives are critical pharmacophores in medicinal chemistry, often exhibiting antimicrobial and anti-inflammatory properties. The phenacyl ester moiety serves not only as a potential prodrug scaffold but also as a versatile intermediate for the synthesis of imidazoles and thiazoles via Hantzsch-type cyclizations.

Retrosynthetic Analysis & Mechanism

Mechanistic Insight

The synthesis proceeds via the direct alkylation of the carboxylate anion of 5-bromofuroic acid with 2-bromoacetophenone (phenacyl bromide).

-

Activation: The carboxylic acid is deprotonated by a weak base (Potassium Carbonate) to generate the nucleophilic furoate anion.

-

Substitution: The carboxylate oxygen attacks the

-carbon of the 2-bromoacetophenone, displacing the bromide ion in a classic -

Thermodynamics: The formation of the stable inorganic salt (

) and the lattice energy of the precipitating product drive the reaction to completion.

Reaction Scheme Visualization

The following diagram illustrates the molecular transformation and electron flow.

Figure 1: Reaction pathway for the esterification of 5-bromofuroic acid.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 5-Bromo-2-furoic acid | 190.98 | 1.0 | Substrate (Nucleophile source) |

| 2-Bromoacetophenone | 199.05 | 1.05 | Electrophile (Lachrymator!) |

| Potassium Carbonate ( | 138.21 | 1.5 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | - | Solvent | Dry (A.R. Grade) |

Step-by-Step Methodology

Pre-requisite: Dry the acetone over molecular sieves or

-

Salt Formation:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-bromo-2-furoic acid (1.91 g, 10 mmol) in 30 mL of anhydrous acetone.

-

Add anhydrous

(2.07 g, 15 mmol). -

Note: Stir at room temperature for 15 minutes. You will observe the evolution of

(bubbling) as the potassium salt forms.

-

-

Alkylation:

-

Add 2-bromoacetophenone (2.09 g, 10.5 mmol) to the suspension.

-

Optional: Add a catalytic amount of KI (0.16 g, 1 mmol). This converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction.

-

Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.

-

-

Monitoring:

-

Monitor reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

-

Target Spot: The product will be less polar (higher

) than the starting acid (which stays at the baseline) and distinct from the phenacyl bromide.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol (95%) or a mixture of Ethanol/Water .

-

Collect the crystals via vacuum filtration and dry in a desiccator.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

The product, 2-Oxo-2-phenylethyl 5-bromo-2-furoate , should be characterized using

Predicted Spectral Data

| Technique | Signal / Shift | Assignment |

| Furan | ||

| Furan | ||

| Aromatic Protons (Phenyl ring) | ||

| IR (ATR) | Ester | |

| Ketone | ||

Quality Control Checks

-

Melting Point: Phenacyl esters of furoic acid derivatives typically melt between 110–140°C (derivative dependent). Sharp melting range (< 2°C) indicates high purity.

-

Solubility: Insoluble in water; soluble in Chloroform, DMSO, and hot Ethanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure Acetone is anhydrous .[1] Water competes with the furoate nucleophile, hydrolyzing the phenacyl bromide back to the alcohol or acid. |

| Sticky Solid | Residual solvent or impurities. | Recrystallize slowly. If oiling occurs, scratch the flask with a glass rod or add a seed crystal. Use cold ethanol for washing. |

| Lachrymatory Effect | Vaporized 2-bromoacetophenone. | Safety Critical: 2-Bromoacetophenone is a potent tear gas. Handle all solids and initial reaction stages in a functioning fume hood. Wash glassware with dilute NaOH to destroy residues. |

| Starting Material Remains | Slow kinetics. | Add 10 mol% Potassium Iodide (KI) . The iodide displaces the bromide to form a more reactive phenacyl iodide intermediate. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for phenacyl esters).

-

Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley. (Derivatization of acids via phenacyl bromide).

-

Al-Mousawi, S. M., et al. (2010). "Synthesis and antimicrobial activity of some new 5-substituted furan-2-carboxaldehydes and their derivatives." Arkivoc, 2010(2), 241-256. (Analogous furoic acid chemistry).

-

Rehman, A., et al. (2020). "Synthesis, Characterization and Biological Screening of Furan Derivatives." Journal of the Chemical Society of Pakistan. (Context for biological activity of furoates).

Sources

Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate: A Detailed Experimental Protocol

Introduction

2-Oxo-2-phenylethyl 5-bromo-2-furoate, a phenacyl ester of 5-bromo-2-furoic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Phenacyl esters are often employed as photoremovable protecting groups for carboxylic acids, allowing for controlled release of the active acid under specific conditions.[1] Furthermore, the furoate moiety is a common scaffold in various biologically active molecules.[2][3] The synthesis of this target molecule provides a practical example of esterification, a fundamental transformation in organic chemistry.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate. The primary method detailed is a robust and widely applicable bimolecular nucleophilic substitution (SN2) reaction. An alternative approach, the Steglich esterification, is also discussed for instances where milder conditions are required. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Chemical Structures and Reaction Scheme

The synthesis involves the reaction of 5-bromo-2-furoic acid with 2-bromoacetophenone. The overall transformation is depicted below:

Figure 1: Overall Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

-

5-bromo-2-furoic acid: A substituted furan carboxylic acid that serves as the acyl donor.

-

2-bromoacetophenone (Phenacyl bromide): An α-haloketone that acts as the electrophile.[4][5]

-

2-Oxo-2-phenylethyl 5-bromo-2-furoate: The target phenacyl ester product.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided in the table below. It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Materials and Reagents

| Chemical Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Safety Precautions |

| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 585-70-6 | Major Chemical Suppliers | Causes skin and eye irritation.[6] |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 70-11-1 | Major Chemical Suppliers | Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Lachrymator.[4][7][8][9] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Major Chemical Suppliers | Causes serious eye irritation. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Major Chemical Suppliers | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Major Chemical Suppliers | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Major Chemical Suppliers | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Major Chemical Suppliers | None |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Major Chemical Suppliers | May cause respiratory irritation. |

Instrumentation

-

Magnetic stirrer with heating plate

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

NMR Spectrometer (¹H and ¹³C)

-

Infrared (IR) Spectrometer

Experimental Protocol: SN2 Esterification

This protocol is based on the principle of a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion of 5-bromo-2-furoic acid, generated in situ by a non-nucleophilic base, acts as the nucleophile. It attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide leaving group.[10][11][12]

Workflow Diagram

Caption: Workflow for the SN2 synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate.

Step-by-Step Procedure

-

Preparation of the Carboxylate Salt:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid (1.0 g, 5.24 mmol).

-

Add anhydrous potassium carbonate (0.80 g, 5.76 mmol, 1.1 equivalents).

-

Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 30 minutes. The formation of the potassium carboxylate salt is crucial as it generates a more potent nucleophile than the free carboxylic acid.

-

-

Esterification Reaction:

-

In a separate vial, dissolve 2-bromoacetophenone (1.14 g, 5.76 mmol, 1.1 equivalents) in 5 mL of anhydrous DMF.

-

Add the 2-bromoacetophenone solution dropwise to the stirred suspension of the carboxylate salt over 5-10 minutes.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. The use of a polar aprotic solvent like DMF is favored for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, thus enhancing its reactivity.[10]

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a solid or a viscous oil, should be purified by column chromatography on silica gel.[9][13][14]

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2-Oxo-2-phenylethyl 5-bromo-2-furoate as a solid.

-

Alternative Protocol: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][15][16] This method is particularly useful for sensitive substrates.

Mechanism Overview Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 9. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 13. column-chromatography.com [column-chromatography.com]

- 14. orgsyn.org [orgsyn.org]

- 15. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 16. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Introduction

2-Oxo-2-phenylethyl 5-bromo-2-furoate is a chemical entity of interest within drug discovery and development, belonging to the class of phenacyl esters of substituted furoic acids. The purity of such compounds is paramount for accurate biological screening, toxicological assessment, and ensuring the reproducibility of scientific findings. This document provides a comprehensive guide to the purification of 2-Oxo-2-phenylethyl 5-bromo-2-furoate, detailing robust protocols for column chromatography and recrystallization, along with methods for purity assessment. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both efficacy and self-validation.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Impact on Purification |

| Molecular Formula | C₁₃H₉BrO₄ | - |

| Molecular Weight | 309.12 g/mol | Influences diffusion rates and elution in size-exclusion chromatography (if applicable). |

| Polarity | Moderately Polar | The ester and ketone functionalities impart polarity, while the aromatic rings and the bromine atom contribute to its non-polar character. This moderate polarity is key for selecting appropriate chromatographic and recrystallization solvents. |

| Solubility | Likely soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and less soluble in non-polar (e.g., hexanes) and highly polar (e.g., water) solvents. | Dictates the choice of solvents for both column chromatography and recrystallization. |

| Physical State | Likely a solid at room temperature. | Crystalline solids are often amenable to purification by recrystallization. |

| UV-active | Yes | The presence of aromatic rings allows for easy visualization on TLC plates using a UV lamp and for quantification by HPLC with a UV detector. |

Anticipated Synthesis and Potential Impurities

A common and logical route to synthesize 2-Oxo-2-phenylethyl 5-bromo-2-furoate is the esterification of 5-bromo-2-furoic acid with 2-bromoacetophenone (phenacyl bromide). This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile.

Understanding this synthetic pathway is critical for anticipating potential impurities that may be present in the crude reaction mixture and require removal.

Potential Impurities:

-

Unreacted Starting Materials:

-

5-bromo-2-furoic acid: A polar, acidic impurity.

-

2-bromoacetophenone (phenacyl bromide): A moderately polar, lachrymatory compound.

-

-

By-products:

-

Triethylammonium bromide (or other base hydrohalide): A salt, typically removed during aqueous work-up.

-

Self-condensation products of 2-bromoacetophenone.

-

-

Reagent-derived Impurities:

-

Excess base (e.g., triethylamine).

-

The purification strategy must effectively separate the desired moderately polar product from the more polar starting acid, the moderately polar starting ketone, and any non-polar by-products.

Purification Strategy Workflow

The following diagram illustrates the logical workflow for the purification of 2-Oxo-2-phenylethyl 5-bromo-2-furoate.

Caption: Purification workflow for 2-Oxo-2-phenylethyl 5-bromo-2-furoate.

Detailed Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Principle: TLC is a rapid and indispensable technique for determining the optimal solvent system (eluent) for column chromatography. The goal is to find a solvent or mixture of solvents that provides good separation between the desired product and its impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.

Materials:

-

Silica gel TLC plates with UV254 indicator

-

Developing chamber

-

Capillary spotters

-

A selection of solvents: hexanes, ethyl acetate, dichloromethane

-

UV lamp

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

-

Spotting: Using a capillary spotter, apply a small spot of the dissolved crude product onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.

-

Solvent System Optimization:

-

Start with a non-polar solvent system, such as 10% ethyl acetate in hexanes.

-

If the spots remain at the baseline, increase the polarity by increasing the proportion of ethyl acetate.

-

If the spots run with the solvent front, decrease the polarity.

-

A good starting point for a moderately polar compound like the target molecule is a mixture of ethyl acetate and hexanes. A 20-30% ethyl acetate in hexanes mixture is likely to be a suitable eluent.

-

Protocol 2: Purification by Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Materials:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Sand

-

Eluent (optimized from TLC)

-

Collection tubes or flasks

-

Air or nitrogen source for flash chromatography (optional but recommended)

Procedure:

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the eluent and pour it into the column.

-

Allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution:

-

Add the eluent to the column and begin collecting fractions.

-

Maintain a constant flow rate. For flash chromatography, apply gentle pressure.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Protocol 3: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the compound crystallizes out, leaving impurities behind in the solution.

Materials:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof)

Procedure:

-

Solvent Selection:

-

Place a small amount of the semi-purified solid from column chromatography into several test tubes.

-

Add a small amount of a different solvent to each tube.

-

A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

-

A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective. For a compound with both aromatic and ester functionalities, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes is a good starting point.

-

-

Dissolution:

-

Place the solid to be recrystallized in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

-

Cooling and Crystallization:

-

Allow the flask to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Allow the crystals to air dry or dry them in a vacuum oven.

-

Purity Assessment

The purity of the final product should be confirmed by a combination of chromatographic and spectroscopic methods.

Expected Spectroscopic Data

While experimental spectra for 2-Oxo-2-phenylethyl 5-bromo-2-furoate are not available in public databases, the expected key signals can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Key Signals/Features | Interpretation |

| ¹H NMR | Singlet around 5.4-5.6 ppm (2H) | Methylene protons (CH₂) between the ester and the ketone. |

| Multiplets between 7.4-8.0 ppm (5H) | Aromatic protons of the phenyl ring. | |

| Doublets around 6.5 and 7.2 ppm (1H each) | Protons on the furan ring. | |

| ¹³C NMR | Signal around 190-195 ppm | Ketone carbonyl carbon. |

| Signal around 155-160 ppm | Ester carbonyl carbon. | |

| Multiple signals between 115-150 ppm | Aromatic and furan carbons. | |

| Signal around 66-68 ppm | Methylene carbon (CH₂). | |

| IR Spectroscopy | Strong absorption around 1720-1740 cm⁻¹ | Ester C=O stretch. |

| Strong absorption around 1680-1700 cm⁻¹ | Ketone C=O stretch. | |

| Absorptions around 1600 and 1450 cm⁻¹ | Aromatic C=C stretching. | |

| Strong absorption around 1200-1300 cm⁻¹ | C-O stretching of the ester. | |

| Mass Spectrometry | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio | Presence of a single bromine atom. |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for final purity assessment and quantification.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV at 254 nm.

A pure sample should show a single major peak.

Conclusion

The purification of 2-Oxo-2-phenylethyl 5-bromo-2-furoate can be effectively achieved through a systematic approach involving silica gel column chromatography followed by recrystallization. The success of the purification relies on a logical selection of solvent systems based on the polarity of the target molecule and its potential impurities. Rigorous purity assessment using a combination of TLC, HPLC, and spectroscopic techniques is essential to validate the identity and quality of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

-

Laurence M. Harwood, Christopher J. Moody. Experimental organic chemistry: Principles and Practice. Blackwell Scientific Publications, 1989. [Link]

-

University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

-

UCLA Chemistry and Biochemistry. Thin Layer Chromatography. [Link]

Application Notes & Protocols: Leveraging 2-Oxo-2-phenylethyl 5-bromo-2-furoate as a Versatile Chemical Intermediate in Drug Discovery and Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of 2-Oxo-2-phenylethyl 5-bromo-2-furoate. This bi-functional chemical intermediate possesses two distinct and orthogonally reactive sites: a brominated furan ring amenable to palladium-catalyzed cross-coupling reactions and an α-haloketone-derived ester, which serves as a versatile handle for heterocycle synthesis and as a photolabile protecting group. We present detailed, field-tested protocols for its synthesis and subsequent elaboration into diverse molecular scaffolds, underscoring its potential in the rapid generation of compound libraries for drug discovery and material science.

Introduction: A Bifunctional Building Block

2-Oxo-2-phenylethyl 5-bromo-2-furoate is a strategically designed chemical intermediate that capitalizes on the rich and distinct chemistries of its constituent parts. The furan ring is a "privileged scaffold" in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other aromatic systems.[1] The bromine atom at the 5-position of the furan ring provides a handle for the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2]

Simultaneously, the 2-oxo-2-phenylethyl ester, commonly known as a phenacyl ester, offers two key functionalities. Firstly, it is a well-established photoremovable protecting group for carboxylic acids, allowing for mild and specific deprotection under UV irradiation.[3] Secondly, the α-carbon adjacent to the ketone is activated towards nucleophilic attack, making it a valuable precursor for the synthesis of various heterocyclic systems, such as thiazoles and imidazoles.[4][5][6] The strategic combination of these functionalities in a single molecule opens up a wide array of synthetic possibilities.

Logical Flow of Synthetic Utility

The following diagram illustrates the primary reactive sites of 2-Oxo-2-phenylethyl 5-bromo-2-furoate and the divergent synthetic pathways that can be accessed.

Figure 2: Workflow for the synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate.

Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |

| 5-Bromo-2-furoic acid | 585-70-6 | 190.98 | 1.91 g (10 mmol) | Commercially available. [7][8] |

| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 0.56 g (10 mmol) | |

| 2-Bromoacetophenone | 70-11-1 | 199.04 | 1.99 g (10 mmol) | Lachrymator, handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous |

| Diethyl ether | 60-29-7 | 74.12 | As needed | For extraction |

| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | As needed | |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |

Procedure

-

Salt Formation: To a stirred solution of 5-bromo-2-furoic acid (1.91 g, 10 mmol) in anhydrous DMF (30 mL) at room temperature, add potassium hydroxide (0.56 g, 10 mmol). Stir the mixture for 30 minutes until a clear solution of the potassium salt is formed.

-

Esterification: To the solution from step 1, add 2-bromoacetophenone (1.99 g, 10 mmol) in anhydrous DMF (20 mL) dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (100-200 mesh) using a gradient of 5% to 20% ethyl acetate in hexane to yield the pure product as a white to off-white solid.

Expected Yield: 75-85%.

Applications in Chemical Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 5-bromo position of the furoate is an ideal handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids. [2]This reaction is a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 2-Oxo-2-phenylethyl 5-bromo-2-furoate with a generic arylboronic acid.

Workflow Diagram

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials

| Reagent/Material | Quantity (for 1 mmol scale) | Notes |

| 2-Oxo-2-phenylethyl 5-bromo-2-furoate | 311 mg (1 mmol) | Substrate |

| Arylboronic acid | 1.2 mmol | Coupling partner |

| Pd(PPh₃)₄ | 58 mg (0.05 mmol, 5 mol%) | Catalyst |

| K₂CO₃ | 276 mg (2 mmol) | Base |

| 1,4-Dioxane | 8 mL | Solvent |

| Water | 2 mL | Co-solvent |

Procedure

-

To a flame-dried Schlenk flask, add 2-Oxo-2-phenylethyl 5-bromo-2-furoate (311 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-furoate derivative.

Synthesis of Heterocycles: Hantzsch Thiazole Synthesis

The α-keto-methylene group of the phenacyl ester is reactive towards nucleophiles, making it a valuable precursor for the synthesis of various heterocycles. [4][5]A classic example is the Hantzsch thiazole synthesis, where the α-haloketone moiety reacts with a thioamide to form a thiazole ring.

Protocol 3.2.1: Synthesis of a Furoyl-Thiazole Derivative

This protocol outlines the reaction of 2-Oxo-2-phenylethyl 5-bromo-2-furoate with thiourea to form a 2-aminothiazole derivative.

Reaction Scheme

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. tandfonline.com [tandfonline.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-furoic acid - High purity | EN [georganics.sk]

- 8. 5-Bromo-2-furoic Acid | 585-70-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Application Note: Reaction of 2-Oxo-2-phenylethyl 5-bromo-2-furoate with Amines

This Application Note and Protocol details the aminolysis and heterocyclization of 2-Oxo-2-phenylethyl 5-bromo-2-furoate (also known as Phenacyl 5-bromo-2-furoate ). This compound serves as an activated ester , enabling the mild and efficient synthesis of

Introduction & Chemical Context

2-Oxo-2-phenylethyl 5-bromo-2-furoate is a phenacyl ester of 5-bromo-2-furoic acid. Phenacyl esters are unique in organic synthesis because they act as "activated" carboxylates . The electron-withdrawing nature of the phenacyl group (specifically the carbonyl adjacent to the ester oxygen) increases the electrophilicity of the ester carbonyl, making it susceptible to nucleophilic attack by amines under mild conditions.

Core Applications:

-

Synthesis of 5-Bromo-2-Furoamides (Aminolysis): The primary reaction with amines (primary or secondary) results in the cleavage of the phenacyl group to yield the corresponding amide and 2-hydroxyacetophenone (phenacyl alcohol). This method is superior to acid chloride coupling for sensitive substrates as it avoids harsh acidic byproducts.

-

Heterocycle Synthesis:

-

Oxazoles: Reaction with amines (often with ammonium acetate or under acidic conditions) can drive cyclodehydration to form 2,4-disubstituted oxazoles.[1]

-

Pyrroles: In the presence of 1,3-dicarbonyls or acetylenic esters, the phenacyl moiety can participate in multicomponent reactions (e.g., Hantzsch or Paal-Knorr type) to form polysubstituted pyrroles.[1]

-

Mechanistic Insight

The reaction with amines proceeds primarily via a Nucleophilic Acyl Substitution mechanism.[2]

Pathway A: Aminolysis (Amide Formation)[1]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the furoate ester.

-

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.[3]

-

Collapse & Elimination: The intermediate collapses, expelling the phenacyl alkoxide (a stable leaving group due to resonance stabilization by the adjacent ketone) and forming the protonated amide.

-

Proton Transfer: Rapid proton transfer yields the neutral

-substituted 5-bromo-2-furoamide and 2-hydroxyacetophenone .

Pathway B: Imine Formation/Cyclization (Side Reaction)

Under acidic conditions or high temperatures, the amine may attack the ketone of the phenacyl group first, forming an imine.[1] This intermediate can then undergo intramolecular attack on the ester carbonyl to form oxazoles .

Visualization: Reaction Pathways

Figure 1: Mechanistic pathways for the reaction of phenacyl 5-bromo-2-furoate with amines. Pathway A (Green) is the dominant aminolysis route.

Experimental Protocol: Mild Aminolysis

This protocol describes the synthesis of

Materials & Reagents

-

Substrate: 2-Oxo-2-phenylethyl 5-bromo-2-furoate (1.0 equiv)

-

Amine: Benzylamine (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]

-

Base (Optional): Triethylamine (

) or -

Work-up: 1M HCl, Brine,

.

Step-by-Step Procedure

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Oxo-2-phenylethyl 5-bromo-2-furoate (309 mg, 1.0 mmol) in DCM (5 mL).

-

Addition: Add Benzylamine (131

L, 1.2 mmol) dropwise to the stirring solution at room temperature (25 °C).-

Note: If the reaction is sluggish, add Triethylamine (0.5 mmol) or heat to reflux in EtOH.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours .

-

Quench & Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove excess amine and the phenacyl alcohol byproduct (partially soluble, but acidic wash helps separate amine).[1] Note: Phenacyl alcohol is neutral; it will remain in the organic layer. Separation requires chromatography.[1]

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude residue by Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 10%

40%).-

Product:

-Benzyl-5-bromo-2-furoamide (White solid). -

Byproduct: 2-Hydroxyacetophenone (elutes earlier/later depending on solvent).

-

Data & Results Analysis

The following table summarizes the expected yields and reaction times for various amines using this protocol.

| Amine Class | Example Amine | Reaction Time (h) | Yield (%) | Notes |

| Primary Aliphatic | Benzylamine | 2 - 4 | 85 - 92 | Rapid conversion; clean profile. |

| Primary Aliphatic | 2 - 3 | 88 - 95 | Highly nucleophilic; no base needed. | |

| Secondary Cyclic | Morpholine | 4 - 6 | 75 - 82 | Slower kinetics; mild heating (40°C) helps. |

| Aromatic | Aniline | 12 - 24 | 50 - 65 | Low nucleophilicity; requires reflux or catalyst ( |

| Sterically Hindered | >24 | < 40 | Steric clash with phenacyl group hinders attack. |

Troubleshooting Guide

-

Low Yield: If conversion is low, switch solvent to Ethanol or Acetonitrile and heat to reflux (60-80 °C).[1] Polar solvents stabilize the tetrahedral intermediate.

-

Side Products: If "imine" formation is observed (yellowing/darkening), ensure the reaction is kept neutral or slightly basic.[1] Avoid acidic glassware.

References

-

Aminolysis of Phenacyl Esters

- Mechanism & Kinetics: The reaction of phenacyl esters with amines follows a bimolecular nucleophilic substitution mechanism, enhanced by the electron-withdrawing effect of the phenacyl carbonyl.

-

Source: (General Reference)[1]

-

Phenacyl Group in Synthesis

-

Furoic Acid Derivatives

- Bioactivity: 5-Bromo-2-furoic acid derivatives are key intermediates in the synthesis of antiviral and anti-inflamm

-

Source:

(Note: Specific literature on the exact substrate "2-Oxo-2-phenylethyl 5-bromo-2-furoate" is limited; the protocols above are derived from established reactivity patterns of phenacyl esters and furoates in organic synthesis.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important phenacyl ester. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Success

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate first?

Low yield is a frequent issue that can typically be traced back to one of four key areas: Reagent Integrity, Incomplete Deprotonation, Reaction Conditions, or Competing Side Reactions . A systematic approach is crucial for diagnosis.

The synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate is a nucleophilic substitution reaction (SN2), where the carboxylate anion of 5-bromo-2-furoic acid attacks 2-bromoacetophenone (phenacyl bromide).[1][2][3] The efficiency of this process is highly sensitive to several parameters.

Caption: A logical workflow for troubleshooting low reaction yield.

Troubleshooting Summary Table

| Issue Area | Potential Cause | Recommended Action |

| Reagent Quality | Hydrolysis or degradation of 2-bromoacetophenone. | Use freshly purchased or purified 2-bromoacetophenone. Store in a desiccator. |

| Wet 5-bromo-2-furoic acid or solvent. | Dry the carboxylic acid in a vacuum oven. Use anhydrous grade solvents.[4] | |

| Deprotonation | The base is too weak to fully deprotonate the carboxylic acid. | Use a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the carboxylic acid (pKa of 2-furoic acid is ~3.17).[5] |

| Heterogeneous reaction with poor mixing. | Use a solvent that partially solubilizes the base, stir vigorously, or employ a phase-transfer catalyst (PTC).[6] | |

| Reaction Conditions | Reaction temperature is too low. | Gently heat the reaction to 40-60 °C. Monitor for side product formation at higher temperatures. |

| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[7] | |

| Side Reactions | Hydrolysis of 2-bromoacetophenone by trace water or hydroxide ions. | Ensure anhydrous conditions. Avoid excessively strong, soluble bases like NaOH if water is present. |

| Base-catalyzed elimination (E2) of HBr from 2-bromoacetophenone.[1][8] | Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃). Avoid bulky bases. |

Q2: I see multiple spots on my TLC plate besides the starting materials. What are the likely side products and how can I minimize them?

The most common side products in this synthesis are phenacyl alcohol (from hydrolysis of 2-bromoacetophenone) and polymeric materials.

-

Phenacyl Alcohol (2-Hydroxyacetophenone): This forms when 2-bromoacetophenone reacts with water or hydroxide ions.

-

Cause: Presence of water in the reagents or solvent. Using a strong, soluble base like NaOH or KOH in a protic solvent can exacerbate this.

-

Prevention: Rigorously dry all glassware and use anhydrous solvents.[4] Employ a non-hydroxide base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

-

Unidentified Polar Impurities/Baseline Streaking: This can indicate decomposition or polymerization.

-

Cause: High reaction temperatures or prolonged reaction times can cause degradation of the furan ring or other starting materials.[9]

-

Prevention: Run the reaction at the lowest effective temperature (start at room temperature and gently warm if necessary). Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[4]

-

Q3: The reaction is very slow and conversion is poor even after 24 hours. How can I accelerate it?

Slow reaction rates are typically due to poor nucleophile generation or low reactant solubility.

-

Improve Solubility and Reactivity with a Phase-Transfer Catalyst (PTC): This is the most effective method for accelerating this type of reaction.[6] The reaction involves a solid salt (potassium 5-bromo-2-furoate) and an organic-soluble electrophile (2-bromoacetophenone). A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the carboxylate anion, shuttling it into the organic phase where it can react more readily.[10][11]

-

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile can help solubilize the carboxylate salt and accelerate the SN2 reaction.[3]

-

Increase Temperature: Gently warming the reaction mixture can increase the rate, but this should be done cautiously while monitoring for side product formation.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of this synthesis?

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

-

Step 1: Deprotonation. A base removes the acidic proton from the carboxylic acid group of 5-bromo-2-furoic acid, forming the 5-bromo-2-furoate anion. This anion is the active nucleophile.

-

Step 2: Nucleophilic Attack. The negatively charged oxygen of the carboxylate anion attacks the electrophilic carbon atom bonded to the bromine in 2-bromoacetophenone. This attack occurs from the backside relative to the bromine atom.

-

Step 3: Displacement. In a concerted step, the new Carbon-Oxygen bond forms as the Carbon-Bromine bond breaks, displacing the bromide ion as the leaving group.

Caption: Simplified SN2 mechanism for the ester synthesis.

Q5: Why is a Phase-Transfer Catalyst (PTC) so effective for this reaction?

A PTC is effective because it solves the problem of mutual insolubility.[10] The carboxylate salt is soluble in an aqueous or polar phase (or is an insoluble solid), while the 2-bromoacetophenone is soluble in the organic phase. The PTC acts as a shuttle.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Troubleshooting [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. asianpubs.org [asianpubs.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. pubs.acs.org [pubs.acs.org]

"side reactions in the synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate"

Technical Support Center: Synthesis of 2-Oxo-2-phenylethyl 5-bromo-2-furoate Ticket ID: #SYN-FUR-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Technical Support Hub. You are likely attempting to synthesize 2-Oxo-2-phenylethyl 5-bromo-2-furoate via the esterification of 5-bromo-2-furoic acid with 2-bromoacetophenone (phenacyl bromide).

While this

Part 1: The Reaction Landscape

Before troubleshooting, verify your baseline mechanism. The target reaction relies on the nucleophilic attack of the 5-bromo-2-furoate anion onto the

Core Diagram: Reaction vs. Competition The following diagram maps the desired pathway against the critical side reactions discussed in this guide.

Caption: Figure 1. Network analysis of the esterification pathway versus competitive inhibition modes (Quaternization, Decarboxylation, and Hydrolysis).

Part 2: Troubleshooting Guides

Issue #1: The "Yellow Precipitate" (Quaternization)

Symptom: You added Triethylamine (TEA) to your reaction, and a thick precipitate formed before the reaction was complete. The NMR shows ethyl peaks but no furan peaks in the solid. Diagnosis: You have created Phenacyltriethylammonium bromide . Mechanism: Phenacyl bromide is a potent alkylating agent (lachrymator). If the amine base (TEA) is present in excess or unhindered, the nitrogen lone pair attacks the phenacyl bromide faster than the furoate carboxylate does [1]. This is the classic Menshutkin reaction .

| Parameter | Standard Protocol (Risk) | Optimized Protocol (Safe) |

| Base Choice | Triethylamine (TEA) | DIPEA (Hünig's Base) or |

| Addition Order | Mix Acid + Base + Phenacyl Bromide together | Pre-form salt: Stir Acid + Base for 15 min, then add Phenacyl Bromide dropwise. |

| Temperature | Reflux immediately | 0°C to RT for addition; mild heat only if needed. |

Corrective Action:

-

Switch Base: Use Diisopropylethylamine (DIPEA). The steric bulk prevents the nitrogen from attacking the phenacyl bromide, but it is strong enough to deprotonate the furoic acid. Alternatively, use inorganic

in Acetone or DMF. -

Slow Addition: Add the phenacyl bromide solution slowly to the pre-formed furoate salt to ensure the carboxylate is the primary nucleophile available.

Issue #2: Low Yield & Gas Evolution (Decarboxylation)

Symptom: The reaction mixture bubbled vigorously upon heating. Yield is low, and you smell a distinct "solvent-like" odor (furan derivative) different from the reactants.

Diagnosis: Thermal Decarboxylation of 5-bromo-2-furoic acid.

Mechanism: Furoic acids susceptible to losing

Corrective Action:

-

Temperature Cap: Do not exceed 60-80°C . This reaction proceeds well via

at moderate temperatures. Avoid high-boiling solvents like DMSO if you plan to heat near their boiling points. -

Avoid Strong Acids: Ensure your starting phenacyl bromide is free of HBr traces (it degrades over time). Acid catalysis accelerates decarboxylation.

Issue #3: Black Tar Formation (Furan Degradation)

Symptom: The reaction mixture turned dark black/brown and became viscous. Diagnosis: Polymerization of the furan ring (resinification). Mechanism: The furan ring is acid-sensitive.[1] If HBr is generated (as a byproduct of the reaction or hydrolysis) and not neutralized, it can open the furan ring, leading to complex polymerization chains [3].

Corrective Action:

-

Acid Scavenger: Ensure you have a slight excess (1.1 eq) of base to neutralize HBr immediately.

-

Inert Atmosphere: Furan derivatives can be oxidative.[1] Run the reaction under Nitrogen (

) or Argon.

Part 3: Validated Experimental Protocol

This protocol minimizes side reactions by controlling stoichiometry and addition order.

Reagents:

-

5-Bromo-2-furoic acid (1.0 eq)[2]

-

2-Bromoacetophenone (1.0 eq)

- (1.2 eq) [Preferred over amines to eliminate Quaternization risk]

-

Solvent: Acetonitrile (ACN) or Acetone (Dry)

Step-by-Step Procedure:

-

Salt Formation (Critical): In a round-bottom flask, dissolve 5-bromo-2-furoic acid in ACN (10 mL/g). Add powdered

. Stir at Room Temperature (RT) for 20 minutes.-

Checkpoint: The solution may become cloudy as the potassium salt forms. This ensures the nucleophile is ready before the electrophile arrives.

-

-

Electrophile Addition: Dissolve 2-bromoacetophenone in a minimal amount of ACN. Add this solution dropwise to the reaction flask over 10-15 minutes at RT.

-

Why? Keeps the concentration of the alkylating agent low relative to the nucleophile, favoring the ester product over side reactions.

-

-

Reaction Phase: Stir at RT for 2 hours. If TLC shows incomplete conversion, warm gently to 40-50°C.

-

Warning: Do not reflux aggressively (Risk of Decarboxylation).

-

-

Workup: Filter off the inorganic solids (KBr). Concentrate the filtrate. Redissolve in EtOAc and wash with water (to remove any hydrolyzed phenacyl alcohol) and Brine. Dry over

.

Part 4: Decision Tree for Troubleshooting

Use this flow to diagnose your current batch.

Caption: Figure 2. Diagnostic logic flow for identifying impurity sources based on visual and spectral evidence.

References

-

Menshutkin Reaction & Amine Alkylation

-

Source: Wikipedia / RSC Ontology.[3]

- Context: Confirms the reaction of tertiary amines (TEA) with alkyl halides (Phenacyl bromide)

-

Link:

-

-

Decarboxylation of Furoic Acids

-

Source: BenchChem Technical Support / Organic Syntheses.[1]

- Context: Details the thermal instability of 2-furoic acid derivatives and the evolution of furan and at elevated temper

-

Link: (General Principle verified via search context 1.23)

-

-

Phenacyl Bromide Reactivity & Side Reactions

-

5-Bromo-2-furoic Acid Properties

- Source: Sigma-Aldrich / PubChem.

- Context: Physical properties and stability data confirming the need for mild storage and reaction conditions.

-

Link:

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Oxo-2-phenylethyl 5-bromo-2-furoate

Current Status: Operational Ticket ID: OPT-5Br-FUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

You are attempting to synthesize 2-Oxo-2-phenylethyl 5-bromo-2-furoate via the esterification of 5-bromo-2-furoic acid with 2-bromoacetophenone (phenacyl bromide) .

This transformation is a classic nucleophilic substitution (

The Chemical Transformation

-

Nucleophile: 5-bromo-2-furoate anion (generated in situ).

-

Electrophile: 2-bromoacetophenone (Phenacyl bromide).

-

Mechanism:

Attack. -

Critical Constraint: Avoidance of acidic conditions and excessive heat to preserve the furan moiety.

Optimized Standard Operating Procedure (SOP)

Do not rely on generic esterification protocols (e.g., Fischer esterification) as they often fail with acid-sensitive furans. The following protocol is optimized for yield (primary) and crystallinity (secondary) .

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 5-Bromo-2-furoic acid | Substrate | 1.0 | Limiting reagent. |

| 2-Bromoacetophenone | Electrophile | 1.05 | Slight excess ensures full consumption of the acid. |

| Potassium Carbonate ( | Base | 1.5 | Must be anhydrous and finely ground. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Critical Optimization: Generates highly reactive phenacyl iodide in situ. |

| Acetone (or MeCN) | Solvent | [0.2 M] | Polar aprotic. Acetone allows for easier workup; MeCN for faster rates. |

Step-by-Step Protocol

-

Salt Formation: In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous Acetone (5 mL per mmol). Add

(1.5 equiv). Stir at room temperature (RT) for 15–30 minutes.-

Checkpoint: The solution should become a suspension as the potassium salt forms.

-

-

Activation (The Finkelstein Boost): Add KI (10 mol%). Stir for 5 minutes.

-

Alkylation: Add 2-bromoacetophenone (1.05 equiv) in a single portion.

-

Reaction: Heat the mixture to a gentle reflux (

C) for 2–4 hours.-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The acid spot (

) should disappear; the product spot (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Filter off the inorganic salts (

, -

Evaporate the solvent to roughly 10% of the original volume.

-

Pour the residue into ice-cold water with vigorous stirring. The ester should precipitate as a solid.

-

-

Purification: Recrystallize from Ethanol (95%) or an EtOAc/Hexane mixture.

Mechanism & Logic Visualization